molecular formula C14H16N2O2 B1587715 2,3-Di(4-pyridyl)-2,3-butanediol CAS No. 69267-29-4

2,3-Di(4-pyridyl)-2,3-butanediol

Cat. No. B1587715
CAS RN: 69267-29-4
M. Wt: 244.29 g/mol
InChI Key: GBOSNRFNGIFXLO-UHFFFAOYSA-N
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Description

2,3-Di(4-pyridyl)-2,3-butanediol is a compound with the empirical formula C14H16N2O2 . It exists as a mixture of racemic and meso forms, with a purity of at least 98.0% 1. This compound serves as a ligand in various coordination chemistry applications.



Synthesis Analysis

The synthetic route for dpb involves the condensation of two molecules of 4-pyridylacetaldehyde (or its derivatives) with 2,3-butanediol . The reaction typically occurs under mild conditions and yields the desired product. Researchers have explored different variations of this synthesis, optimizing reaction parameters to achieve high purity and yield.



Molecular Structure Analysis

The molecular structure of dpb consists of a central butanediol backbone with two 4-pyridyl substituents. The pyridyl groups are attached to adjacent carbon atoms, resulting in a symmetrical arrangement. The compound’s planar structure facilitates its coordination with metal ions in various coordination complexes.



Chemical Reactions Analysis



  • Coordination Chemistry : dpb acts as a versatile ligand in the preparation of coordination polymers. It forms stable complexes with metal ions, especially those from Group 11 (such as copper, silver, and gold). These complexes exhibit diverse properties, including luminescence, catalysis, and magnetic behavior.




  • Post-Synthetic Modification : Researchers have explored post-synthetic modifications of metal-organic frameworks (MOFs) containing dpb. For instance, introducing lithium or magnesium ions into a Zn-based MOF enhances its hydrogen uptake capacity. Such modifications open avenues for tailoring MOF properties for specific applications.





Physical And Chemical Properties Analysis


  • Melting Point : dpb exhibits a melting point range of 220-222°C .

  • Solubility : It is soluble in 5 M HCl (clear and colorless solution) at a concentration of 0.1 g/10 mL .

  • Storage : Store dpb at temperatures between 2°C and 8°C .


Safety And Hazards

As with any chemical compound, proper handling and storage precautions are essential. Refer to safety data sheets (SDS) for detailed safety information. Avoid inhalation, skin contact, and ingestion. Use appropriate protective equipment when working with dpb.


Future Directions


  • Functional Materials : Investigate dpb-based coordination polymers for applications in catalysis, sensing, and drug delivery.

  • Hydrogen Storage : Continue exploring modified MOFs containing dpb for efficient hydrogen storage materials.

  • Biomedical Applications : Assess dpb’s potential in targeted drug delivery systems or imaging agents.


properties

IUPAC Name

2,3-dipyridin-4-ylbutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-13(17,11-3-7-15-8-4-11)14(2,18)12-5-9-16-10-6-12/h3-10,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOSNRFNGIFXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)(C(C)(C2=CC=NC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395492
Record name 2,3-Di(4-pyridyl)-2,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Di(4-pyridyl)-2,3-butanediol

CAS RN

69267-29-4
Record name 2,3-Di(4-pyridyl)-2,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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